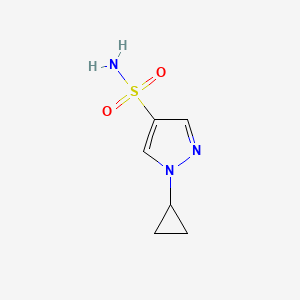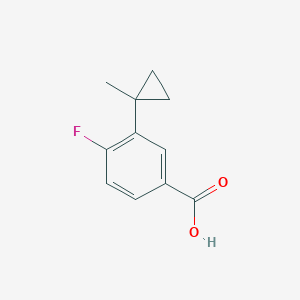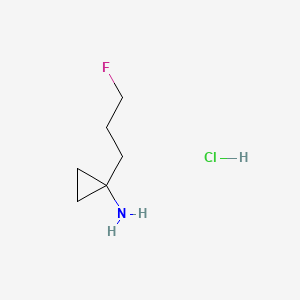
2-((2-Bromobenzyl)amino)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoic acid is an organic compound with a molecular formula of C11H14BrNO2 This compound is characterized by the presence of a bromophenyl group attached to an amino-methylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoic acid typically involves the reaction of 2-bromobenzylamine with 2-methylpropanoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoic acid may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Bromophenyl ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Applications De Recherche Scientifique
2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The amino-methylpropanoic acid backbone may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({[(3-bromophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid
- 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid
Uniqueness
2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoic acid is unique due to its specific structural features, such as the position of the bromine atom on the phenyl ring and the presence of the amino-methylpropanoic acid backbone
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
2-[(2-bromophenyl)methylamino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,10(14)15)13-7-8-5-3-4-6-9(8)12/h3-6,13H,7H2,1-2H3,(H,14,15) |
Clé InChI |
JDZFGRSPFZRLQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)NCC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride](/img/structure/B13516705.png)
![1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine](/img/structure/B13516721.png)
![(4R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13516722.png)




![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516746.png)





![Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13516778.png)
